Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate compounds are then further reacted with specific reagents to introduce the desired functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as oxone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Reduction: Lithium aluminum hydride as a reducing agent.
Substitution: Various halides and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The exact mechanism of action of Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)
- 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride
Uniqueness
Methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H31ClN2O3 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-13(14-10-8-7-9-11-14)20-15-12-18(2,3)21(23)19(4,5)16(15)17(22)24-6;/h7-11,13,15-16,20,23H,12H2,1-6H3;1H |
InChI Key |
FOHUOKJIBZVFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C(C2C(=O)OC)(C)C)O)(C)C.Cl |
Origin of Product |
United States |
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